molecular formula C21H17BrCl3N5O3 B12720101 1H-Imidazolium, 1-(2-bromoethyl)-3-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-2-methyl-5-nitro-, chloride CAS No. 52995-65-0

1H-Imidazolium, 1-(2-bromoethyl)-3-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-2-methyl-5-nitro-, chloride

Cat. No.: B12720101
CAS No.: 52995-65-0
M. Wt: 573.6 g/mol
InChI Key: ZVURRMYWEWSKFT-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-(2-bromoethyl)-3-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-2-methyl-5-nitro-, chloride is a complex organic compound that features a combination of imidazolium and benzodiazepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazolium ring, the introduction of the bromoethyl group, and the coupling with the benzodiazepine moiety. Typical reaction conditions may include:

    Imidazolium ring formation: This can be achieved through the reaction of imidazole with an alkyl halide under basic conditions.

    Bromoethyl group introduction: This step may involve the reaction of an imidazolium salt with 2-bromoethanol or a similar reagent.

    Coupling with benzodiazepine: The benzodiazepine moiety can be synthesized separately and then coupled with the imidazolium derivative using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The bromoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromoethyl group could yield a variety of substituted imidazolium salts.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The imidazolium ring may interact with nucleic acids or proteins, while the benzodiazepine moiety may bind to specific receptors in the central nervous system, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazolium, 1-(2-bromoethyl)-3-(2-methyl-5-nitro-, chloride): Similar structure but lacks the benzodiazepine moiety.

    1H-Imidazolium, 1-(2-bromoethyl)-3-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-2-methyl-, chloride: Similar structure but lacks the nitro group.

Uniqueness

The uniqueness of the compound lies in its combination of imidazolium and benzodiazepine structures, which may confer unique chemical and biological properties not found in other compounds.

Properties

CAS No.

52995-65-0

Molecular Formula

C21H17BrCl3N5O3

Molecular Weight

573.6 g/mol

IUPAC Name

3-[3-(2-bromoethyl)-2-methyl-4-nitroimidazol-1-ium-1-yl]-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one;chloride

InChI

InChI=1S/C21H16BrCl2N5O3.ClH/c1-12-27(9-8-22)18(29(31)32)11-28(12)20-21(30)25-17-7-6-13(23)10-15(17)19(26-20)14-4-2-3-5-16(14)24;/h2-7,10-11,20H,8-9H2,1H3;1H

InChI Key

ZVURRMYWEWSKFT-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=C(N1CCBr)[N+](=O)[O-])C2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl.[Cl-]

Origin of Product

United States

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